molecular formula C29H20ClN5O2S2 B2721530 N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE CAS No. 690961-96-7

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2721530
CAS No.: 690961-96-7
M. Wt: 570.08
InChI Key: FKPFXARNBJASDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties

Preparation Methods

The synthesis of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20ClN5O2S2/c1-37-22-13-9-18(10-14-22)23-15-25(19-5-3-2-4-6-19)32-28(24(23)16-31)38-17-26(36)33-29-34-27(39-35-29)20-7-11-21(30)12-8-20/h2-15H,17H2,1H3,(H,33,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPFXARNBJASDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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